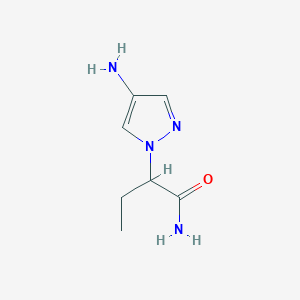

2-(4-amino-1H-pyrazol-1-yl)butanamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H12N4O |

|---|---|

Molecular Weight |

168.20 g/mol |

IUPAC Name |

2-(4-aminopyrazol-1-yl)butanamide |

InChI |

InChI=1S/C7H12N4O/c1-2-6(7(9)12)11-4-5(8)3-10-11/h3-4,6H,2,8H2,1H3,(H2,9,12) |

InChI Key |

WKTVGWBZAXZAMV-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)N)N1C=C(C=N1)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 4 Amino 1h Pyrazol 1 Yl Butanamide

Strategic Retrosynthesis and Identification of Key Precursors

A strategic retrosynthetic analysis of 2-(4-amino-1H-pyrazol-1-yl)butanamide allows for the deconstruction of the molecule into simpler, commercially available, or readily synthesizable precursors. The primary disconnections are identified at the amide bond and the N-alkyl bond of the pyrazole (B372694) ring.

The amide bond of the butanamide moiety can be disconnected to reveal a precursor carboxylic acid, 2-(4-amino-1H-pyrazol-1-yl)butanoic acid, and ammonia (B1221849) or a protected amine equivalent. This disconnection is based on well-established amidation reactions.

Further disconnection of the N-C bond between the pyrazole ring and the butanoic acid side chain suggests an N-alkylation of a 4-aminopyrazole core. A more robust and widely applicable strategy, however, involves the alkylation of a 4-nitropyrazole precursor, followed by the reduction of the nitro group to the desired amine. This approach is often preferred as the electron-withdrawing nature of the nitro group can facilitate the initial N-alkylation and the subsequent reduction is typically a high-yielding transformation.

This leads to two key precursors: 4-nitropyrazole and a four-carbon side chain synthon, such as ethyl 2-bromobutanoate. The final amide functionality can be introduced after the pyrazole ring construction and modification.

Therefore, a plausible forward synthesis would involve:

N-alkylation of 4-nitropyrazole with a suitable butanoate derivative.

Reduction of the nitro group to form the 4-aminopyrazole intermediate.

Hydrolysis of the ester to the corresponding carboxylic acid.

Amide bond formation to yield the final product, this compound.

Contemporary and Historical Approaches to Pyrazole Ring Construction

The pyrazole nucleus is a common scaffold in many biologically active compounds, and numerous methods for its synthesis have been developed over the years. These can be broadly categorized into classical condensation reactions and modern, more sustainable approaches.

Adaptations of Knorr-Type Pyrazole Synthesis

The Knorr pyrazole synthesis, first reported in 1883, is a cornerstone of pyrazole chemistry. The classical approach involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. For the synthesis of a 4-aminopyrazole precursor, a modified Knorr approach can be employed. This often involves starting with a β-ketonitrile, which upon condensation with a hydrazine, leads to the formation of a 5-aminopyrazole. To achieve the 4-amino substitution pattern, alternative strategies are necessary, such as the use of a 1,3-dicarbonyl compound that already contains a masked amino group at the 2-position, or a subsequent functional group interconversion.

A more direct adaptation for 4-aminopyrazoles involves the reaction of a hydrazine with a derivative of a 1,3-dicarbonyl compound where the central carbon is functionalized with a group that can be converted to an amine. For instance, the condensation of a hydrazine with a 2-oximino-1,3-dicarbonyl compound, followed by reduction of the oxime, can yield a 4-aminopyrazole.

Cyclocondensation Reactions for Pyrazole Core Formation

Cyclocondensation reactions are a versatile and widely used method for the synthesis of the pyrazole ring. A common strategy involves the reaction of a hydrazine with an α,β-unsaturated carbonyl compound. The regioselectivity of this reaction is a key consideration, as it determines the substitution pattern on the resulting pyrazole ring.

Another important cyclocondensation approach is the reaction of a hydrazine with a compound containing a 1,3-dielectrophilic character. For the synthesis of 4-aminopyrazoles, a particularly relevant method is the Thorpe-Ziegler cyclization of an appropriately substituted enaminonitrile. This involves the N-alkylation of an enaminonitrile followed by an intramolecular cyclization.

Green Chemistry Principles in Pyrazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including pyrazoles. nih.gov These methods aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. researchgate.netsci-hub.se

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. researchgate.netbenthamdirect.com In pyrazole synthesis, microwave heating can significantly reduce reaction times and improve yields compared to conventional heating methods. acs.org For example, the condensation of hydrazines with 1,3-dicarbonyl compounds can often be completed in minutes under microwave irradiation, whereas conventional methods may require several hours. mdpi.comrsc.org

Ultrasound-Assisted Synthesis: Sonication, or the use of ultrasound, is another green technique that can enhance reaction rates and yields. researchgate.netasianpubs.org The cavitation effect produced by ultrasound can lead to better mixing and mass transfer, promoting the reaction. rsc.org Ultrasound has been successfully employed in the synthesis of various pyrazole derivatives, often in aqueous media or under solvent-free conditions. nih.govnih.gov

Solvent-Free and Water-Based Syntheses: The use of volatile organic solvents is a major environmental concern in chemical synthesis. To address this, solvent-free reaction conditions and the use of water as a green solvent have been explored for pyrazole synthesis. rsc.orgtandfonline.comresearchgate.net "On water" synthesis, where the reaction occurs at the interface of water and insoluble reactants, has been shown to be a highly efficient method for the preparation of some pyrazole derivatives. rsc.orgthieme-connect.com

| Green Synthesis Method | Typical Reaction Time | Energy Source | Key Advantages |

| Microwave-Assisted | Minutes | Microwaves | Rapid heating, reduced reaction times, improved yields. researchgate.netacs.org |

| Ultrasound-Assisted | Minutes to Hours | Ultrasound waves | Enhanced mixing, can be performed at lower temperatures. researchgate.netasianpubs.org |

| Solvent-Free | Varies | Grinding/Heating | Reduced waste, no solvent disposal issues. rsc.orgresearchgate.net |

| Aqueous Media | Varies | Conventional/Alternative | Environmentally benign solvent, often simple work-up. rsc.orgthieme-connect.com |

Amide Bond Formation Techniques for the Butanamide Moiety

The final step in the proposed synthesis of this compound is the formation of the amide bond. This is a fundamental transformation in organic chemistry with a plethora of available methods.

Utilizing Coupling Reagents in Butanamide Synthesis

The most common and efficient method for forming an amide bond from a carboxylic acid and an amine is through the use of coupling reagents. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Commonly used coupling reagents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve efficiency. Phosphonium-based reagents like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and uronium-based reagents such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are also highly effective.

The choice of coupling reagent and reaction conditions depends on the specific substrates and the desired scale of the reaction. For the synthesis of this compound, the carboxylic acid precursor would be reacted with an ammonia source, such as ammonium (B1175870) chloride in the presence of a base, using a suitable coupling reagent to afford the target amide.

Catalyst-Assisted Amidation Reactions

The formation of the butanamide moiety in this compound can be efficiently achieved through catalyst-assisted amidation reactions. These methods offer advantages over traditional approaches by providing milder reaction conditions, higher yields, and greater functional group tolerance. Both metal-based and organocatalytic systems have been explored for the direct amidation of carboxylic acids with amines. nih.gov

Copper-catalyzed oxidative direct amidation presents a viable route, where a copper salt facilitates the coupling of a non-activated carboxylic acid with an amine in the presence of an oxidizing agent like dioxygen. beilstein-journals.org This approach is notable for its use of an inexpensive and readily available catalyst. Another strategy involves the use of borane-pyridine complexes as catalysts, which have demonstrated effectiveness in the direct amidation of a range of carboxylic acids and amines, including those with sensitive functional groups.

Organocatalytic methods, employing chiral Brønsted acids, have also emerged for atroposelective amidation and esterification of carboxylic acids. researchgate.netthieme-connect.de While not directly applied to the synthesis of this compound in the reviewed literature, these catalyst-assisted methodologies provide a strong foundation for developing efficient and selective syntheses of this and related compounds.

Table 1: Overview of Catalyst-Assisted Amidation Methodologies

| Catalyst System | Reactants | Key Features | Potential Application |

|---|---|---|---|

| Copper Salt / O₂ | Carboxylic Acid, Azole | Inexpensive catalyst, uses dioxygen as an activating reagent. beilstein-journals.org | Synthesis of the butanamide from a pyrazole-containing carboxylic acid. |

| Borane-Pyridine | Carboxylic Acid, Amine | Efficient for a wide range of substrates, tolerates various functional groups. | Direct amidation to form the butanamide moiety. |

| Chiral Brønsted Acid | Carboxylic Acid, Amine/Alcohol | Enables atroposelective coupling, high enantioselectivities. researchgate.netthieme-connect.de | Stereocontrolled synthesis of chiral amide derivatives. |

Stereoselective Synthesis of this compound Enantiomers

The biological activity of chiral molecules is often enantiomer-dependent. Therefore, the development of stereoselective methods to synthesize specific enantiomers of this compound is of significant importance.

Methodologies for Enantiomeric Control in Butanamide Formation

Several strategies can be employed to control the stereochemistry at the chiral center of the butanamide side chain.

Chiral Auxiliaries: One of the most reliable methods for asymmetric synthesis involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. For the synthesis of chiral butanamide derivatives, oxazolidinones and camphorsultams are commonly used chiral auxiliaries. nih.gov

Enzymatic Kinetic Resolution: This technique utilizes the stereoselectivity of enzymes, such as lipases, to preferentially react with one enantiomer in a racemic mixture. mdpi.comresearchgate.net For instance, a racemic mixture of a precursor alcohol can be subjected to enzymatic acylation, where one enantiomer is acylated at a much faster rate, allowing for the separation of the acylated product from the unreacted enantiomer. researchgate.net This method has been successfully applied to the resolution of building blocks for pharmaceuticals. mdpi.com

Chiral Resolution by Diastereomeric Salt Formation: This classical method involves reacting a racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.org Due to their different physical properties, these diastereomers can often be separated by crystallization. Subsequent removal of the resolving agent yields the separated enantiomers. Common resolving agents for amines include chiral carboxylic acids like tartaric acid. wikipedia.org For the separation of enantiomers of 2-aminobutanamide, a precursor to the butanamide side chain, chiral HPLC methods have also been developed. researchgate.netasianpubs.org

Table 2: Comparison of Methodologies for Enantiomeric Control

| Methodology | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Chiral Auxiliaries | Temporary incorporation of a chiral directing group. nih.gov | High stereoselectivity, well-established methods. | Requires additional steps for attachment and removal of the auxiliary. |

| Enzymatic Kinetic Resolution | Enzyme-catalyzed reaction of one enantiomer in a racemate. mdpi.comresearchgate.net | High enantioselectivity, mild reaction conditions. | Maximum theoretical yield for one enantiomer is 50%. |

| Chiral Resolution | Formation and separation of diastereomeric salts. wikipedia.org | Applicable to a wide range of compounds, scalable. | Can be trial-and-error to find a suitable resolving agent and crystallization conditions. |

Post-Synthetic Functionalization and Derivatization Strategies

Post-synthetic modification of the this compound scaffold allows for the exploration of structure-activity relationships and the optimization of its properties.

Modification of the 4-Amino Group

The 4-amino group on the pyrazole ring is a key site for functionalization. It can undergo a variety of reactions, including N-alkylation and N-arylation, to introduce diverse substituents.

N-Alkylation: The alkylation of the 4-amino group can be achieved using various alkylating agents. Acid-catalyzed N-alkylation of pyrazoles with trichloroacetimidates has been reported as an effective method. semanticscholar.org Catalyst-free Michael addition reactions have also been developed for the regioselective N1-alkylation of pyrazoles. researchgate.net

N-Arylation: The introduction of aryl groups at the 4-amino position can be accomplished through transition metal-catalyzed cross-coupling reactions. Copper-catalyzed N-arylation (Ullmann condensation) is a common method for forming C-N bonds with aryl halides. acs.org Recent advances have also focused on palladium- and nickel-catalyzed N-arylation reactions. researchgate.net Laccase-mediated C-4 arylation of 5-aminopyrazoles has also been explored as a greener alternative. nih.gov

Exploration of Substituent Effects on the Pyrazole and Butanamide Frameworks

Pyrazole Ring Substituents: The nature of substituents on the pyrazole ring affects the electron density and reactivity of the heterocyclic core. nih.govresearchgate.net Electron-donating groups generally increase the electron density of the ring, while electron-withdrawing groups decrease it. These electronic effects can modulate the acidity and basicity of the pyrazole nitrogens and influence the molecule's interactions with biological targets. nih.govimperial.ac.uk

Butanamide Framework Modification: Alterations to the butanamide side chain, such as changing the amide substituent or introducing functional groups on the butyl chain, can impact the molecule's lipophilicity, solubility, and steric profile. Structure-activity relationship studies on pyrazole amides have shown that modifications to the amide portion can significantly affect their biological activity. nih.govjocpr.comscience.gov

Computational Chemistry and in Silico Modeling of 2 4 Amino 1h Pyrazol 1 Yl Butanamide

Quantum Mechanical Studies of Molecular Geometry and Electronic Structure

Quantum mechanical methods are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These studies provide a detailed picture of the molecule's three-dimensional shape, stability, and reactivity.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. For 2-(4-amino-1H-pyrazol-1-yl)butanamide, DFT calculations, often employing functionals like B3LYP with a basis set such as 6–311 G(d,p), are used to determine its most stable three-dimensional structure. nih.gov This process, known as geometry optimization, involves calculating the molecule's energy at various conformations to find the lowest energy state.

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations (Illustrative Data) This table presents hypothetical data based on typical values for similar molecular structures calculated using DFT at the B3LYP/6-311G(d,p) level.

| Parameter | Bond/Atoms | Value |

| Bond Length (Å) | C=O (Amide) | 1.24 |

| C-N (Amide) | 1.35 | |

| N-N (Pyrazole) | 1.38 | |

| C=C (Pyrazole) | 1.37 | |

| C-N (Amino) | 1.40 | |

| **Bond Angle (°) ** | O=C-N | 122.5 |

| C-N-C (Amide-CH) | 121.0 | |

| C-N-N (Pyrazole) | 109.5 | |

| H-N-H (Amino) | 115.0 | |

| Dihedral Angle (°) | C-C-N-N | 178.5 |

| O=C-N-H | 180.0 |

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's chemical reactivity and electronic properties. malayajournal.org The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. DFT calculations provide the energies and spatial distributions of these orbitals.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates that the molecule is more reactive and can be easily excited. malayajournal.org Analysis of the spatial distribution of HOMO and LUMO helps identify the likely sites for electrophilic and nucleophilic attacks, respectively. For this compound, the HOMO is expected to be localized on the electron-rich amino-pyrazole ring, while the LUMO may be distributed across the butanamide moiety, indicating where charge transfer is likely to occur during chemical reactions. bhu.ac.inresearchgate.net

Table 2: Predicted Frontier Orbital Energies for this compound (Illustrative Data) This table presents hypothetical data based on typical values for similar pyrazole (B372694) derivatives.

| Parameter | Energy (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -1.15 |

| Energy Gap (ΔE) | 4.70 |

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. This method is crucial for identifying potential biological targets and understanding the molecular basis of a ligand's activity.

Virtual screening involves docking a library of compounds against a specific biological target or, conversely, docking a single compound like this compound against a panel of known protein structures. chemmethod.com This process helps to identify potential protein targets with which the molecule might interact. Using computational tools, the molecule's 3D structure is systematically fitted into the binding sites of various proteins, and a scoring function is used to estimate the binding affinity for each resulting complex. Proteins that show high binding scores are identified as putative targets for this compound, suggesting potential therapeutic applications, such as enzyme inhibition or receptor modulation. nih.govnih.gov

Once a putative target is identified, molecular docking provides a detailed model of the ligand-protein complex. This model, or "binding pose," reveals the specific orientation of this compound within the protein's active site. nih.govnih.gov More importantly, it elucidates the key intermolecular interactions that stabilize the complex. These interactions can include:

Hydrogen Bonds: Formed between the amide and amino groups of the ligand and polar residues in the protein.

Hydrophobic Interactions: Involving the alkyl chain of the butanamide and nonpolar amino acid residues.

Van der Waals Forces: General attractive forces between the ligand and the protein. nih.gov

Understanding these interactions is fundamental to structure-based drug design, as it allows for the rational modification of the ligand to improve its binding affinity and selectivity. researchgate.net For example, analysis might reveal that the amino group on the pyrazole ring forms a critical hydrogen bond with an aspartate residue in the active site, identifying this interaction as essential for biological activity.

Table 3: Illustrative Molecular Docking Results for this compound with a Putative Kinase Target This table presents a hypothetical binding scenario to demonstrate the type of data generated from a docking study.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| Protein Kinase XYZ | -8.5 | Asp145 | Hydrogen Bond (with -NH2) |

| Glu101 | Hydrogen Bond (with amide N-H) | ||

| Val34 | Hydrophobic Interaction | ||

| Leu132 | Hydrophobic Interaction | ||

| Phe143 | π-Alkyl Interaction (with pyrazole) |

Molecular Dynamics Simulations for Conformational Space Exploration

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.gov By simulating the this compound-protein complex in a simulated physiological environment (including water and ions), MD can be used to assess the stability of the predicted binding pose and explore the conformational changes in both the ligand and the protein upon binding. nih.gov

Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms, which indicates the stability of the complex over the simulation period. nih.gov A stable RMSD suggests that the docking pose is reliable. Additionally, Root Mean Square Fluctuation (RMSF) analysis can identify which parts of the protein and ligand are flexible or rigid. This information provides a deeper understanding of the binding mechanism and can help refine the design of more effective therapeutic agents.

Table 4: Typical Parameters for a Molecular Dynamics Simulation of a Ligand-Protein Complex This table outlines standard parameters used in MD simulations.

| Parameter | Value/Description |

| Software | GROMACS, AMBER |

| Force Field | AMBER99SB-ILDN, GAFF |

| Simulation Time | 100-200 nanoseconds (ns) |

| Temperature | 300 K (Kelvin) |

| Pressure | 1 bar |

| Solvent Model | TIP3P Water Model |

| Ensemble | NPT (Isothermal-isobaric) |

Ligand-Target Complex Dynamics and Stability

Molecular dynamics (MD) simulations are a powerful tool to investigate the dynamic behavior and stability of a ligand-target complex over time. For a hypothetical complex involving this compound, an MD simulation would track the atomic coordinates of the system, providing insights into the conformational changes of both the ligand and its target protein.

Key metrics are typically analyzed to assess the stability of such a complex. The Root Mean Square Deviation (RMSD) of the protein backbone atoms relative to the initial structure is calculated to monitor conformational stability. A stable RMSD trajectory suggests that the protein does not undergo significant structural changes upon ligand binding. Similarly, the Root Mean Square Fluctuation (RMSF) of individual residues can identify flexible regions of the protein that may be involved in ligand interaction.

The interactions between the ligand and the protein are crucial for binding affinity and specificity. Hydrogen bonds, hydrophobic interactions, and electrostatic interactions are continuously monitored throughout the simulation. For this compound, the amino group on the pyrazole ring and the amide group of the butanamide side chain are potential hydrogen bond donors and acceptors. The stability of these interactions can be quantified by analyzing their persistence over the simulation time.

Table 1: Hypothetical Molecular Dynamics Simulation Parameters for a Ligand-Target Complex

| Parameter | Value/Method |

| Simulation Engine | GROMACS / AMBER |

| Force Field | CHARMM36m / AMBER ff19SB |

| Water Model | TIP3P |

| System Temperature | 300 K |

| System Pressure | 1 bar |

| Simulation Time | 100 ns |

| Analysis Metrics | RMSD, RMSF, Hydrogen Bond Analysis |

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

QSAR and cheminformatics provide a framework to correlate the chemical structure of a compound with its biological activity or other properties. These approaches are instrumental in designing new molecules with desired characteristics.

To build a QSAR model, a set of numerical descriptors that characterize the molecular structure is required. These descriptors can be categorized into several types, including topological and electronic descriptors.

Topological descriptors are derived from the 2D representation of the molecule and describe its size, shape, and branching. Examples include the Wiener index, which is the sum of all shortest path distances between pairs of non-hydrogen atoms, and Zagreb indices, which are calculated from the degrees of the vertices in the molecular graph.

Electronic descriptors, on the other hand, are derived from the 3D electronic structure of the molecule and provide insights into its reactivity and intermolecular interactions. These are typically calculated using quantum mechanical methods. Key electronic descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's chemical stability and reactivity. Other electronic descriptors include dipole moment and partial charges on atoms.

Table 2: Examples of Calculated Molecular Descriptors for a Pyrazole Derivative

| Descriptor Type | Descriptor Name | Hypothetical Value |

| Topological | Wiener Index | 528 |

| Topological | First Zagreb Index | 58 |

| Electronic | HOMO Energy | -6.5 eV |

| Electronic | LUMO Energy | -1.2 eV |

| Electronic | HOMO-LUMO Gap | 5.3 eV |

| Physicochemical | LogP | 1.2 |

| Physicochemical | Polar Surface Area | 85 Ų |

Once a set of descriptors is calculated for a series of compounds with known activities or properties, a mathematical model can be developed to predict these properties for new, untested compounds. Various statistical and machine learning methods are employed for this purpose, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and more advanced techniques like Support Vector Machines (SVM) and Random Forest (RF).

The goal is to create a model that is not only statistically robust but also has good predictive power. The quality of a QSAR model is assessed using several metrics, such as the coefficient of determination (R²), which indicates how well the model fits the training data, and the cross-validated R² (Q²), which assesses the model's predictive ability.

For this compound, a predictive QSAR model could be used to estimate its potential biological activity, solubility, or other pharmacokinetic properties based on its calculated descriptors. Such models are valuable in the early stages of drug discovery for prioritizing compounds for synthesis and experimental testing.

Investigation of Molecular and Cellular Interaction Mechanisms of 2 4 Amino 1h Pyrazol 1 Yl Butanamide

Target Identification and Validation Methodologies in Pre-clinical Research

The initial stages of drug discovery for a compound like 2-(4-amino-1H-pyrazol-1-yl)butanamide would involve a systematic approach to identify and validate its biological targets. This process is crucial for understanding its mechanism of action and potential therapeutic applications. A variety of well-established techniques are employed to achieve this, ranging from biochemical assays to sophisticated cellular methods.

Biochemical Assays for Enzyme Modulatory Activity (e.g., inhibition, activation)

Biochemical assays are a cornerstone of early-stage drug discovery, providing a direct measure of a compound's effect on a specific purified enzyme. These assays are designed to determine whether a compound can either inhibit or activate the catalytic activity of an enzyme. For a novel compound, a broad panel of enzymatic assays targeting various classes of enzymes (e.g., kinases, proteases, phosphatases) would typically be screened.

The results from such assays are generally presented in terms of IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values, which quantify the potency of the compound.

Table 1: Representative Data from a Hypothetical Kinase Inhibition Assay

| Kinase Target | IC50 (nM) for this compound |

|---|---|

| Kinase A | >10,000 |

| Kinase B | 850 |

| Kinase C | 50 |

| Kinase D | >10,000 |

This table illustrates the type of data generated from biochemical screening, indicating potential selectivity for Kinase C.

Receptor Binding and Ligand Displacement Studies

To investigate whether this compound interacts with specific receptors, receptor binding assays are employed. These assays measure the affinity of a compound for a particular receptor, often by competing with a known radiolabeled ligand. A high affinity suggests that the compound may act as an agonist, antagonist, or allosteric modulator of that receptor. These studies are critical for understanding the compound's potential to interfere with signaling pathways initiated by receptor activation.

Cellular Thermal Shift Assays (CETSA) for Target Engagement

Cellular Thermal Shift Assays (CETSA) provide a powerful method for confirming that a compound binds to its target within a complex cellular environment. nih.govnih.gov The principle behind CETSA is that the binding of a ligand to a protein increases the protein's thermal stability. nih.govnih.govmdpi.com In a typical CETSA experiment, cells are treated with the compound of interest and then heated to various temperatures. The amount of soluble target protein remaining at each temperature is then quantified, often by Western blotting. mdpi.com A shift in the melting curve of the target protein in the presence of the compound indicates direct physical engagement. This technique is invaluable for validating that a potential target identified in biochemical assays is also engaged by the compound in living cells. nih.govnih.gov

Cellular Pathway Modulation and Signaling Cascade Analysis

Once a primary target is identified and validated, the subsequent step is to understand the downstream consequences of this interaction on cellular signaling pathways.

In Vitro Cell-Based Reporter Gene Assays

Reporter gene assays are a versatile tool for monitoring the activity of specific signaling pathways. These assays utilize a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is responsive to a particular transcription factor. If this compound modulates a signaling pathway, it will lead to a change in the expression of the reporter gene, which can be easily measured. This provides a quantitative readout of the compound's functional effect on a specific pathway.

Protein Expression and Phosphorylation Profiling

To gain a more comprehensive understanding of the cellular response to this compound, techniques such as Western blotting or mass spectrometry-based proteomics can be used to analyze changes in protein expression and phosphorylation status. Phosphorylation is a key mechanism for regulating protein function and signaling cascades. A change in the phosphorylation of key signaling proteins downstream of the identified target can confirm the compound's mechanism of action and reveal its broader impact on cellular signaling networks.

Table 2: Illustrative Phospho-Protein Profiling Data

| Protein | Fold Change in Phosphorylation (Compound vs. Control) |

|---|---|

| Protein X (Direct Target) | No Change |

| Protein Y (Downstream) | 3.5 ↑ |

| Protein Z (Downstream) | 0.2 ↓ |

This hypothetical data indicates that the compound, while engaging its direct target, leads to both upregulation and downregulation of phosphorylation in downstream signaling proteins.

Transcriptomic Analysis of Cellular Responses

Currently, there is a lack of publicly available scientific literature detailing the transcriptomic analysis of cellular responses to this compound. Comprehensive studies involving techniques such as RNA sequencing (RNA-Seq) or microarray analysis would be necessary to elucidate the global gene expression changes induced by this compound in various cell types. Such analyses would provide critical insights into the molecular pathways and biological processes modulated by this compound, thereby shedding light on its mechanism of action. Future research in this area is warranted to fully understand the compound's cellular effects.

Structure-Activity Relationship (SAR) Studies for this compound Analogs

The pyrazole (B372694) moiety is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds. nih.gov The exploration of structure-activity relationships (SAR) for analogs of this compound is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Rational Design and Synthesis of Analogs for SAR Exploration

The rational design of pyrazole-based compounds involves a systematic approach to modify the core structure to enhance its interaction with a biological target. nih.gov The synthesis of analogs typically begins with the construction of the pyrazole ring, which can be achieved through various synthetic routes, such as the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.gov

For analogs of this compound, key modifications can be introduced at several positions:

The amino group at the C4 position of the pyrazole ring: The basicity and hydrogen-bonding capacity of this group can be altered by substitution.

The butanamide side chain at the N1 position: The length, branching, and functional groups of this chain can be varied to probe the binding pocket of a target protein.

Substituents on the pyrazole ring: Modifications at other positions of the pyrazole ring can influence the electronic properties and steric profile of the molecule.

The synthesis of a library of such analogs allows for a comprehensive exploration of the chemical space around the parent compound. nih.gov

Correlation of Structural Modifications with Mechanistic Activity Profiles

SAR studies aim to establish a clear link between specific structural features and the resulting biological activity. For pyrazole-based compounds, several general trends have been observed. For instance, the nature and position of substituents on the pyrazole ring can significantly impact their pharmacological effects, including anti-inflammatory, and antimicrobial activities. nih.gov

In the context of analogs of this compound, SAR studies would involve synthesizing a series of related compounds and evaluating their activity in relevant biological assays. The data obtained would then be used to build a model that correlates structural changes with activity. For example, the introduction of acidic moieties on a pyrazole scaffold has been shown to increase activity against certain metalloproteases, while the combination of electron-rich and acidic moieties can modulate selectivity. nih.gov

Below is a hypothetical interactive data table illustrating how SAR data for a series of pyrazole analogs might be presented.

| Compound ID | Modification on Pyrazole Ring | Modification on Butanamide Chain | Biological Activity (IC50, µM) |

| Analog 1 | 4-amino (parent) | butanamide (parent) | 10.5 |

| Analog 2 | 4-nitro | butanamide | > 50 |

| Analog 3 | 4-amino | pentanamide | 8.2 |

| Analog 4 | 4-amino | 2-methylbutanamide | 15.1 |

| Analog 5 | 3-methyl-4-amino | butanamide | 5.7 |

This table demonstrates how systematic modifications can lead to variations in biological activity, providing valuable information for the design of more potent compounds.

Pharmacophore Modeling and Ligand-Based Design Concepts

In the absence of a known target structure, ligand-based design approaches such as pharmacophore modeling are invaluable. A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to exhibit a particular biological activity.

For analogs of this compound, a pharmacophore model could be developed based on a set of active compounds. This model would highlight the key interaction points required for target binding. The pyrazole ring itself is often a critical component of the pharmacophore in many bioactive molecules. researchgate.net The design of novel pyrazole derivatives can be guided by pharmacophore and QSAR (Quantitative Structure-Activity Relationship) modeling to identify chemical features essential for selective and potent activity.

The following table outlines potential pharmacophoric features that could be identified for a series of pyrazole-based inhibitors.

| Pharmacophoric Feature | Description | Potential Role in Binding |

| Hydrogen Bond Donor | The amino group at the C4 position | Interaction with a carbonyl or hydroxyl group in the target's active site |

| Hydrogen Bond Acceptor | The carbonyl oxygen of the butanamide | Interaction with an amino or hydroxyl group in the target's active site |

| Aromatic Ring | The pyrazole ring | Pi-stacking interactions with aromatic residues in the binding pocket |

| Hydrophobic Group | The butyl chain of the butanamide | Van der Waals interactions with hydrophobic pockets of the target |

These models serve as a blueprint for the design and synthesis of new analogs with improved activity profiles.

Advanced Analytical and Spectroscopic Characterization of 2 4 Amino 1h Pyrazol 1 Yl Butanamide

Spectroscopic Methods for Rigorous Structural Elucidation

Spectroscopic analysis provides the foundational data for determining the molecular structure of a compound. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each offer unique insights into the compound's atomic connectivity, molecular weight, functional groups, and electronic properties.

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) techniques, allows for the complete assignment of all proton and carbon signals, confirming the constitution of 2-(4-amino-1H-pyrazol-1-yl)butanamide.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, characteristic signals are expected for the pyrazole (B372694) ring protons, the butanamide side chain protons, and the amine and amide protons. nih.gov The protons of the primary amine (NH₂) and amide (CONH₂) groups are expected to appear as broad singlets that are exchangeable with D₂O. nih.gov The pyrazole ring protons typically appear as singlets in the aromatic region. The butanamide side chain would exhibit a characteristic pattern: a triplet for the terminal methyl group, a sextet for the methylene (B1212753) group adjacent to the methyl, and a triplet for the methine proton alpha to the pyrazole nitrogen. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective chemical environments. The spectrum for this compound would show distinct signals for the carbonyl carbon of the amide, the carbons of the pyrazole ring, and the aliphatic carbons of the butanamide chain. nih.govthieme-connect.de The chemical shifts of the pyrazole carbons are indicative of their position within the heterocyclic ring. nih.govnih.gov

2D NMR Techniques: To definitively assign the proton and carbon signals and confirm the connectivity, 2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed. researchgate.net

COSY: Establishes correlations between protons that are coupled to each other, which is crucial for mapping the spin systems within the butanamide side chain.

HSQC: Correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbons that bear protons.

HMBC: Shows correlations between protons and carbons that are separated by two or three bonds. This technique is vital for establishing the connection between the butanamide side chain and the pyrazole ring, as well as confirming the relative positions of substituents on the pyrazole ring. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Position/Group | ¹H NMR (ppm) | ¹³C NMR (ppm) | Description |

|---|---|---|---|

| C=O (Amide) | - | ~175 | Carbonyl carbon |

| Pyrazole C3 | ~7.5 (s, 1H) | ~138 | Pyrazole ring carbon/proton |

| Pyrazole C4 | - | ~128 | Pyrazole ring carbon bearing NH₂ |

| Pyrazole C5 | ~7.4 (s, 1H) | ~126 | Pyrazole ring carbon/proton |

| CH (Butanamide α) | ~4.5 (t, 1H) | ~58 | Methine adjacent to pyrazole N1 |

| CH₂ (Butanamide β) | ~2.0 (m, 2H) | ~26 | Methylene group |

| CH₃ (Butanamide γ) | ~0.9 (t, 3H) | ~11 | Terminal methyl group |

| NH₂ (Amine) | ~5.0 (br s, 2H) | - | Amino group on pyrazole |

| NH₂ (Amide) | ~7.0-7.5 (br s, 2H) | - | Primary amide group |

Mass spectrometry is a critical technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. libretexts.org For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the exact molecular formula by providing a highly accurate mass measurement.

The fragmentation pattern in electron impact (EI) or electrospray ionization (ESI) mass spectrometry is predictable and informative. rsc.org Key fragmentation pathways for pyrazole derivatives often involve the cleavage of the N-N bond and the loss of substituents. rsc.orgresearchgate.net For the target molecule, characteristic fragmentation would likely include:

Cleavage of the butanamide side chain, particularly α-cleavage adjacent to the amide group or the pyrazole ring.

Loss of the amino group (-NH₂) from the pyrazole ring.

Fragmentation of the pyrazole ring itself, a common pathway for this class of heterocycles. researchgate.net

A prominent fragment corresponding to the protonated 4-aminopyrazole moiety.

Table 2: Predicted Mass Spectrometry Data for this compound (C₇H₁₂N₄O)

| Parameter | Predicted Value | Significance |

|---|---|---|

| Molecular Formula | C₇H₁₂N₄O | Elemental composition |

| Molecular Weight | 168.20 g/mol | Sum of atomic weights |

| [M+H]⁺ (ESI-MS) | m/z 169.1084 | Protonated molecular ion for accurate mass measurement |

| Key Fragment 1 | m/z 83 | Corresponds to the 4-aminopyrazole cation [C₃H₅N₃]⁺ |

| Key Fragment 2 | m/z 72 | Corresponds to the butanamide radical cation [C₄H₈NO]⁺ |

| Key Fragment 3 | m/z 44 | Corresponds to the primary amide fragment [CONH₂]⁺ |

IR and UV-Vis spectroscopy provide valuable information about the functional groups and conjugated systems within a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show distinct absorption bands corresponding to the N-H, C=O, C=N, and C=C bonds present in the molecule. nih.gov The N-H stretching vibrations of both the primary amine and the primary amide will appear as distinct bands in the 3200-3500 cm⁻¹ region. researchgate.net The C=O stretch of the amide group (Amide I band) is expected to be a strong absorption around 1650-1680 cm⁻¹. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within the molecule, particularly involving π-systems. The pyrazole ring constitutes the primary chromophore in this molecule. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would likely show absorption maxima corresponding to π→π* transitions within the heterocyclic ring system. researchgate.net

Table 3: Predicted Spectroscopic Data (IR and UV-Vis)

| Technique | Predicted Absorption | Assignment |

|---|---|---|

| IR (cm⁻¹) | 3450 - 3300 | N-H stretching (amine and amide) |

| 2960 - 2850 | C-H stretching (aliphatic) | |

| ~1670 | C=O stretching (Amide I) | |

| ~1600 | N-H bending (Amide II) / C=N stretching | |

| UV-Vis (λmax, nm) | ~220-250 | π→π* transition of the pyrazole ring |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for verifying the purity of a synthesized compound and for separating components of a mixture. High-Performance Liquid Chromatography (HPLC) is the primary technique used for these purposes.

A robust, validated reverse-phase HPLC (RP-HPLC) method is required to determine the purity of this compound and to quantify any process-related impurities. Method development involves optimizing several parameters to achieve good resolution, peak shape, and a reasonable run time. ijcpa.in

Column: A C18 column is typically suitable for separating moderately polar compounds like this. sielc.com

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid or formic acid) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is common. researcher.lifeup.ac.za

Detection: UV detection is appropriate, with the wavelength set at or near the compound's absorption maximum (λₘₐₓ) as determined by UV-Vis spectroscopy. researchgate.net

Method validation is performed according to ICH guidelines and includes assessment of specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researcher.life This ensures the method is reliable for routine quality control analysis.

The this compound molecule contains a stereocenter at the alpha-carbon of the butanamide moiety, meaning it can exist as a pair of enantiomers (R and S forms). Since enantiomers often exhibit different pharmacological activities, it is crucial to separate and quantify them. uff.br Chiral HPLC is the preferred method for this analysis. researchgate.net

Separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., derivatized cellulose (B213188) or amylose) are highly effective for a wide range of chiral compounds and would be a primary choice for method development. nih.govsigmaaldrich.com The mobile phase is often a non-polar solvent system (normal phase), such as hexane/isopropanol, or a polar organic mobile phase. nih.gov The development of a successful chiral separation method allows for the determination of the enantiomeric excess (ee) or enantiomeric purity of a sample, which is a critical quality attribute for a chiral drug substance. researchgate.net

X-ray Crystallography for Solid-State Structural Analysis

The determination of the three-dimensional atomic arrangement of a crystalline solid is accomplished through X-ray crystallography. This powerful analytical technique relies on the diffraction of X-rays by the electron clouds of the atoms within a crystal lattice. The resulting diffraction pattern provides detailed information about the unit cell dimensions, space group symmetry, and the precise coordinates of each atom. This data is fundamental for elucidating bond lengths, bond angles, and intermolecular interactions, which collectively define the solid-state conformation of a molecule.

For the compound this compound, no studies reporting its crystallization and subsequent X-ray diffraction analysis have been found in the searched scientific databases. Therefore, crucial crystallographic parameters such as the crystal system, space group, and unit cell dimensions remain undetermined.

Single Crystal X-ray Diffraction for Absolute Configuration

Single crystal X-ray diffraction is the definitive method for determining the absolute configuration of chiral molecules. By analyzing the anomalous scattering of X-rays, typically using a radiation source of a specific wavelength (e.g., copper Kα radiation), it is possible to unambiguously establish the spatial arrangement of atoms and thus the absolute stereochemistry (R or S configuration) of each chiral center within the molecule.

As no single crystal X-ray diffraction data for this compound is available, its absolute configuration has not been experimentally verified through this method. While other analytical techniques can provide information about the relative stereochemistry, single crystal X-ray diffraction remains the gold standard for the unequivocal determination of a molecule's absolute configuration in the solid state.

Without experimental crystallographic data, a data table of atomic coordinates, bond lengths, and angles for this compound cannot be generated.

Future Research Directions and Conceptual Advances in 2 4 Amino 1h Pyrazol 1 Yl Butanamide Research

Exploration of Novel Pyrazole-Butanamide Hybrid Scaffolds with Optimized Mechanistic Profiles

The pyrazole (B372694) nucleus is a foundational scaffold in medicinal chemistry, recognized for its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govglobalresearchonline.netresearchgate.net The butanamide side chain contributes to the molecule's physicochemical properties, potentially influencing its solubility, stability, and interaction with biological targets. The future exploration of 2-(4-amino-1H-pyrazol-1-yl)butanamide will logically extend to the rational design and synthesis of novel hybrid scaffolds. This involves the strategic modification of both the pyrazole core and the butanamide side chain to optimize mechanistic profiles. nih.gov

Key strategies will include:

Substitution Analysis: Introducing various functional groups at different positions on the pyrazole ring can significantly alter the compound's electronic and steric properties, thereby modulating its binding affinity and selectivity for specific targets. nih.govnih.gov For instance, structure-activity relationship (SAR) studies on other pyrazole derivatives have shown that adding halogen or methyl substituents can increase potency. nih.govnih.gov

Scaffold Hopping: Replacing the butanamide moiety with other chemical groups (bioisosteres) could lead to improved pharmacokinetic properties or novel biological activities. chemrxiv.org

Hybridization: Creating hybrid molecules by linking the this compound scaffold with other pharmacologically active fragments, such as oxadiazoles (B1248032) or imidazoles, could result in compounds with dual or synergistic modes of action. nih.govnih.gov

Research on related pyrazole-based compounds provides a blueprint for this approach. For example, studies on various pyrazole derivatives have demonstrated a wide range of biological activities, which are heavily influenced by the nature of their substituents. globalresearchonline.netnih.gov

Table 1: Examples of Bioactivities in Substituted Pyrazole Derivatives This table illustrates the potential for discovering diverse activities through structural modification of the core pyrazole scaffold, a strategy applicable to this compound.

| Compound Class | Substituent Example | Observed Biological Activity | Reference |

|---|---|---|---|

| Pyrazole-thiazole hybrids | N-phenylthiourea | Anticancer | nih.gov |

| 1-Aryl-3-phenyl-1H-pyrazoles | (E)-prop-2-en-1-one | Anti-leukemia | nih.gov |

| Pyrazole-imidazoline series | Br, Cl, methyl groups | Trypanocidal | nih.govnih.gov |

| Pyrazole-oxindole hybrids | Varied | Antiproliferative (Anticancer) | researchgate.net |

| Fused Pyrazole Derivatives | Varied | EGFR and VEGFR-2 Inhibition | mdpi.com |

Integration with Advanced Biological Systems for Mechanistic Validation

To move beyond traditional 2D cell cultures, which often fail to replicate the complexity of human tissues, future mechanistic validation of this compound and its analogs will require advanced biological models. mdpi.com These systems provide a more physiologically relevant environment to study efficacy, toxicity, and mode of action. researchgate.net

Organoid Models: These three-dimensional, self-organizing structures are derived from stem cells and mimic the architecture and function of specific organs. researchgate.netnih.gov Using organoids (e.g., tumor organoids, liver organoids) would allow for more accurate testing of the compound's effects in a human-like context, offering insights into disease pathology and therapeutic response. nih.govmdpi.com

Microfluidic Devices (Organs-on-a-Chip): These chips contain micro-channels lined with living human cells, recreating the physiological and mechanical environment of tissues and organs. mdpi.comresearchgate.net Integrating organoid cultures within these microfluidic systems can simulate multi-organ interactions, enabling the study of complex systemic effects and pharmacokinetics of pyrazole derivatives. nih.govnih.gov Such platforms offer precise control over the cellular microenvironment, which is crucial for reproducible and high-throughput screening. mdpi.com

Ex Vivo Preparations: Using freshly isolated tissues or organs allows for the study of the compound's effects in an intact, multicellular system, bridging the gap between in vitro models and in vivo studies.

The use of a 3D microtissue culture model has already proven effective in assessing the efficacy of other pyrazole derivatives, underscoring the value of these advanced systems. nih.gov

Development of Sophisticated Computational Tools for Predictive Modeling of Pyrazole Derivatives

Computational chemistry has become an essential tool in drug discovery for predicting the properties and behavior of molecules, thereby reducing the time and cost associated with experimental work. eurasianjournals.com Future research on this compound will benefit immensely from the development and application of sophisticated computational models.

These tools can be applied to:

Molecular Docking: Simulating the interaction between the pyrazole compound and its potential biological targets to predict binding affinity and mode of interaction. This helps in understanding the mechanism of action at a molecular level. eurasianjournals.commdpi.com

Quantum Mechanical Calculations: Using methods like Density Functional Theory (DFT) to gain detailed insights into the electronic structure, stability, and reactivity of the compound and its derivatives. eurasianjournals.comresearchgate.net

Molecular Dynamics (MD) Simulations: Exploring the dynamic behavior and conformational changes of the compound and its target protein over time, providing a more realistic view of the binding process. eurasianjournals.com

Quantitative Structure-Activity Relationship (QSAR): Developing models that correlate the chemical structure of pyrazole derivatives with their biological activity. nih.govaimlic.com 3D-QSAR models, for instance, can identify the key molecular properties that influence antitumor activity, guiding the design of more potent compounds. nih.gov

Table 2: Application of Computational Methods in Pyrazole Derivative Research

| Computational Method | Application | Key Insights Gained | Reference |

|---|---|---|---|

| Molecular Modeling | Predict binding modes and affinity | Identification of lead compounds | eurasianjournals.com |

| Density Functional Theory (DFT) | Analyze electronic structure and properties | Understanding of molecular stability and reactivity | eurasianjournals.comresearchgate.net |

| Molecular Dynamics (MD) | Explore dynamic behavior and conformation | Elucidation of interaction stability over time | eurasianjournals.com |

| 3D-QSAR | Correlate structure with activity | Identification of properties impacting antitumor activity | nih.gov |

| ADMET Prediction | Assess pharmacokinetic profiles | Evaluation of drug-likeness and potential toxicity | nih.govnih.gov |

Investigation of Cross-Reactivity and Selectivity Profiles in Multi-Target Systems (Polypharmacology)

Many drugs exert their therapeutic effects by interacting with multiple targets, a concept known as polypharmacology. Investigating the cross-reactivity and selectivity of this compound is a critical future direction. Pyrazole derivatives are known to interact with a wide array of biological targets, including various enzymes and receptors. mdpi.com

Future research should focus on:

Broad-Spectrum Kinase Profiling: Many pyrazole-containing drugs are kinase inhibitors. Screening the compound against a large panel of kinases can reveal its selectivity profile and identify both intended targets and potential off-target effects that could lead to toxicity or new therapeutic indications. mdpi.com

Target Deconvolution: Employing chemoproteomics and other advanced techniques to identify the full range of cellular targets the compound binds to.

Designing Multi-Target Agents: Deliberately designing derivatives that modulate multiple targets involved in a specific disease pathway. For example, compounds that dually inhibit enzymes like EGFR and VEGFR-2 could offer enhanced anticancer efficacy. mdpi.com Studies on sulfonamide-bearing pyrazolone (B3327878) derivatives have already shown their potential as multi-target agents against cholinesterases and human carbonic anhydrase isoenzymes. nih.gov

Application of Artificial Intelligence and Machine Learning in Pyrazole Chemistry Research

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing drug discovery by analyzing vast datasets to identify patterns and make predictions. mdpi.com The application of these technologies to pyrazole chemistry research can significantly accelerate the development of new compounds. aimlic.com

Key applications include:

Predictive Modeling: ML algorithms, such as random forests and artificial neural networks, can be trained on existing data to build robust QSAR models for predicting the biological activity, toxicity, and pharmacokinetic properties of novel pyrazole derivatives. aimlic.comresearchgate.net

De Novo Drug Design: Deep learning models can generate entirely new molecular structures with desired properties, providing innovative starting points for synthesis. mdpi.com

Synthesis Planning: AI tools can analyze the chemical literature to propose efficient and viable synthetic routes for complex pyrazole-based molecules, overcoming synthetic challenges. nih.gov

Data Analysis: AI can streamline the analysis of high-throughput screening data and complex biological datasets from organoid and microfluidic experiments, identifying promising candidates more efficiently. mdpi.comarxiv.org

The integration of data-driven ML approaches with theoretical methods like DFT has already been shown to be an efficient strategy for designing novel pyrazole-based materials. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(4-amino-1H-pyrazol-1-yl)butanamide?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, analogous pyrazole derivatives are synthesized using ethanol as a solvent with bases like N,N-diisopropylethylamine (iPr2NEt) at 25°C to facilitate amine coupling . Cyclization reactions with phosphorus oxychloride at elevated temperatures (120°C) are also effective for forming pyrazole cores . Key steps include protecting the amino group during synthesis to prevent side reactions.

Q. What purification techniques ensure high purity for this compound?

- Methodological Answer : Recrystallization from polar aprotic solvents (e.g., ethanol/water mixtures) or chromatography (silica gel, eluting with ethyl acetate/hexane gradients) are standard methods. Purity validation (>95%) is achieved via HPLC with a C18 column and UV detection at 254 nm, as demonstrated for structurally related pyrazole-acetamide derivatives .

Q. Which analytical methods confirm structural integrity and purity?

- Methodological Answer :

- 1H NMR : Characteristic peaks include pyrazole ring protons (δ 6.5–7.5 ppm) and amide NH signals (δ 8.0–10.0 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]<sup>+</sup>) and fragmentation patterns.

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values within ±0.4% .

Advanced Research Questions

Q. How to resolve contradictions in synthetic yield or spectroscopic data?

- Methodological Answer : Contradictions often arise from stereochemical variations or impurities. For example, enantiomeric byproducts (e.g., R vs. S configurations in butanamide derivatives) require chiral HPLC or X-ray crystallography for resolution . Redesigning protecting groups (e.g., tert-butyloxycarbonyl) or optimizing reaction stoichiometry (e.g., 1.2:1 amine:electrophile ratio) can improve reproducibility .

Q. What crystallographic strategies validate the 3D structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction using SHELXL for refinement is ideal. For pyrazole derivatives, crystals are grown via slow evaporation of DMSO/water solutions. Data collection at 173 K minimizes thermal motion artifacts, achieving R factors <0.05. Hydrogen-bonding networks (e.g., N–H⋯O interactions) are critical for stabilizing the lattice .

Q. How to assess pharmacological targets and mechanisms of action?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against kinases (e.g., CK2) or carbonic anhydrases using fluorescence-based kits. IC50 values are calculated from dose-response curves .

- Molecular Docking : Use software like AutoDock Vina with PyMOL for visualization. Pyrazole-amide scaffolds show affinity for ATP-binding pockets in kinases due to hydrogen bonding with hinge regions .

Q. What computational approaches predict stability and reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model electron distribution and reactive sites. Solvent effects (e.g., water) are incorporated via the Polarizable Continuum Model (PCM). Fukui indices identify nucleophilic/electrophilic regions for reaction planning .

Q. What guidelines ensure safe handling and storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.